molecular formula C12H23BrO B13258724 1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane

1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane

Cat. No.: B13258724
M. Wt: 263.21 g/mol
InChI Key: NGNYJXVYLFTDAA-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is an organic compound with the molecular formula C12H23BrO. It is a brominated cycloheptane derivative with an ether linkage to a 3-methylbutan-2-yl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cycloheptane typically involves the bromination of 2-[(3-methylbutan-2-yl)oxy]cycloheptane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cycloheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ether linkage and the cycloheptane ring can be subjected to oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Formation of cycloheptenes or substituted cycloheptenes.

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cycloheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cycloheptane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane: Similar structure with an eight-membered ring instead of a seven-membered ring.

    1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane: Similar structure with a six-membered ring.

    1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane: Similar structure with a five-membered ring.

Uniqueness

1-Bromo-2-[(3-methylbutan-2-yl)oxy]cycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromo-2-(3-methylbutan-2-yloxy)cycloheptane

InChI

InChI=1S/C12H23BrO/c1-9(2)10(3)14-12-8-6-4-5-7-11(12)13/h9-12H,4-8H2,1-3H3

InChI Key

NGNYJXVYLFTDAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1CCCCCC1Br

Origin of Product

United States

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